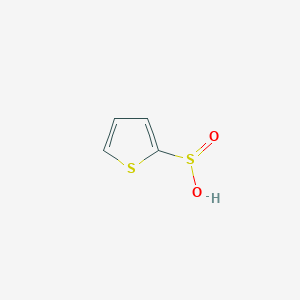
(S)-2-methylbut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-methylbut-3-enoicacid is an organic compound with the molecular formula C5H8O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions: (S)-2-methylbut-3-enoicacid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer. Another method includes the use of starting materials such as 2-methyl-3-buten-2-ol, which undergoes oxidation to form the desired acid.
Industrial Production Methods: In industrial settings, the production of (S)-2-methylbut-3-enoicacid often involves large-scale oxidation reactions. These reactions are typically carried out under controlled conditions to maximize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the oxidation process.
化学反応の分析
Types of Reactions: (S)-2-methylbut-3-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-2-methylbut-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which (S)-2-methylbut-3-enoicacid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
®-2-methylbut-3-enoicacid: The enantiomer of (S)-2-methylbut-3-enoicacid.
2-methylbutanoic acid: A similar compound with a saturated carbon chain.
3-methylbut-2-enoic acid: A similar compound with a different position of the double bond.
Uniqueness: (S)-2-methylbut-3-enoicacid is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
(2S)-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1 |
InChIキー |
GQWNPIKWYPQUPI-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C=C)C(=O)O |
正規SMILES |
CC(C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)







![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)





